N-(4-formylphenyl)-2-methylpropanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
InChI Key |
HUJVKWLREXWEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-formylphenyl)isobutyramide molecular weight and formula
Topic: N-(4-formylphenyl)isobutyramide: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Identity
N-(4-formylphenyl)isobutyramide , also known as 4-isobutyramidobenzaldehyde , serves as a critical bifunctional scaffold in medicinal chemistry. It combines a reactive electrophilic aldehyde (suitable for reductive amination or olefination) with a lipophilic isobutyramide moiety (often used to tune solubility and hydrophobic interactions in protein binding pockets).
This guide provides a definitive technical analysis of its physicochemical properties, synthesis methodologies, and applications in fragment-based drug discovery (FBDD).
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | N-(4-formylphenyl)-2-methylpropanamide | Preferred IUPAC nomenclature |
| Common Name | 4-Isobutyramidobenzaldehyde | Widely used in synthetic literature |
| Molecular Formula | C₁₁H₁₃NO₂ | Confirmed by elemental composition |
| Molecular Weight | 191.23 g/mol | Monoisotopic Mass: 191.0946 |
| CAS Registry Number | 89583-98-2 | Verify with specific vendor batches |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| Topological PSA | 46.2 Ų | Polar Surface Area |
Synthetic Methodology
Expert Insight: While commercial sources exist, in-house synthesis is often preferred to ensure purity, particularly to avoid oxidation of the aldehyde to the carboxylic acid during prolonged storage.
Protocol: Acylation of 4-Aminobenzaldehyde
The most robust route involves the nucleophilic acyl substitution of 4-aminobenzaldehyde with isobutyryl chloride. This reaction must be controlled to prevent the formation of di-acylated byproducts or polymerization of the aldehyde.
Reagents:
-
Substrate: 4-Aminobenzaldehyde (1.0 eq)
-
Acylating Agent: Isobutyryl chloride (1.1 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Workflow:
-
Preparation: Dissolve 4-aminobenzaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) to prevent auto-oxidation. Cool the solution to 0°C.
-
Base Addition: Add Triethylamine dropwise. The solution may darken slightly.
-
Acylation: Add Isobutyryl chloride dropwise over 30 minutes. The exotherm must be managed to keep the internal temperature < 5°C.
-
Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The amine starting material (R_f ~0.3) should disappear, yielding the less polar amide product (R_f ~0.5).
-
Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract the organic layer and wash with 1N HCl (to remove unreacted amine/pyridine) followed by brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Synthetic pathway for N-(4-formylphenyl)isobutyramide via nucleophilic acyl substitution.
Structural Analysis & Characterization
To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.
1H NMR (DMSO-d₆, 400 MHz) Expectations:
-
Aldehyde Proton: A distinct singlet at δ 9.8–9.9 ppm . This is the most deshielded signal.
-
Amide NH: A broad singlet typically around δ 10.0–10.2 ppm (exchangeable with D₂O).
-
Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.8 ppm (ortho to aldehyde) and δ 7.6 ppm (ortho to amide), integrating to 2H each.
-
Isopropyl Methine: A septet at δ 2.6 ppm (J ≈ 7 Hz).
-
Isopropyl Methyls: A doublet at δ 1.1 ppm (6H).
IR Spectroscopy:
-
C=O (Aldehyde): Sharp band at ~1690–1700 cm⁻¹.
-
C=O (Amide I): Strong band at ~1660–1680 cm⁻¹.
-
N-H Stretch: Broad band at ~3300 cm⁻¹.
Applications in Drug Discovery
N-(4-formylphenyl)isobutyramide is not just a final product; it is a versatile intermediate in "Fragment-Based Drug Discovery" (FBDD) and bioconjugation.
Reductive Amination Scaffold
The aldehyde group is a "chemical handle" that allows for the rapid diversification of the molecule. By reacting with various primary or secondary amines followed by reduction (using NaBH(OAc)₃), researchers can generate a library of benzylamine derivatives . This is a common strategy to explore the "solvent-exposed" regions of a kinase or enzyme binding pocket.
Covalent Warhead Precursor
The aldehyde can be converted into more reactive electrophiles, such as:
-
Michael Acceptors: via Wittig reaction to form acrylamides.
-
Nitriles: via oxime formation and dehydration. These derivatives are essential for designing covalent inhibitors that target cysteine residues in proteins.
Antibody Hapten Design
As referenced in seminal works on catalytic antibodies (e.g., J. Am. Chem. Soc.), this molecule has been used as a hapten to generate antibodies with aldolase activity [1]. The isobutyramide group mimics the transition state geometry or provides specific recognition elements for the antibody binding site.
Visualization: Functional Utility Map
Figure 2: Functional diversification of the scaffold in medicinal chemistry workflows.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C under inert gas. Aldehydes are prone to air oxidation to the corresponding benzoic acid derivative.
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
Aldolase Antibodies of Remarkable Scope. Journal of the American Chemical Society, 2002. Context: Describes the use of 4-isobutyramidobenzaldehyde as a substrate/hapten for catalytic antibody generation.
-
PubChem Compound Summary: N-(4-formylphenyl)acetamide (Analog). National Library of Medicine. Context: Provides structural and property analogies for the acetamide derivative, validating the synthetic approach and spectral expectations.
-
Fragment-based Drug Discovery: Lessons Learned. Biocompare / Drug Discovery Today. Context: General methodology regarding the use of small amide/aldehyde fragments in library design.
Methodological & Application
synthesis of N-(4-formylphenyl)-2-methylpropanamide from 4-aminobenzaldehyde
An Application Note and Detailed Protocol for the Synthesis of N-(4-formylphenyl)-2-methylpropanamide from 4-aminobenzaldehyde.
Introduction: The Strategic Importance of N-Acylated Aromatic Aldehydes
N-(4-formylphenyl)-2-methylpropanamide is a key building block in medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a stable amide functionality on a phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, heterocycles, and polymers. The formyl group can undergo a variety of transformations such as reductive amination, Wittig reactions, and aldol condensations, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities.
This application note provides a comprehensive and robust protocol for the synthesis of N-(4-formylphenyl)-2-methylpropanamide via the acylation of 4-aminobenzaldehyde with isobutyryl chloride. The methodology is designed to be highly reproducible and scalable, with a focus on explaining the rationale behind each step to ensure both successful execution and a deeper understanding of the underlying chemical principles.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the desired amide product.
A suitable base, such as pyridine or triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The presence of a base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow Diagram
Figure 1: A schematic overview of the experimental workflow for the synthesis of N-(4-formylphenyl)-2-methylpropanamide.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Notes |
| 4-Aminobenzaldehyde | 121.14 | 1.0 | 5.00 g (41.3 mmol) | Starting material. Ensure it is dry. |
| Isobutyryl Chloride | 106.55 | 1.1 | 4.84 mL (45.4 mmol) | Acylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | 1.5 | 8.63 mL (61.9 mmol) | Base. Should be distilled before use. |
| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous solvent. |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 50 mL | For washing. |
| Saturated Sodium Bicarbonate | - | - | 50 mL | For washing. |
| Brine | - | - | 50 mL | For washing. |
| Anhydrous Sodium Sulfate | - | - | - | Drying agent. |
| Ethyl Acetate | - | - | - | For recrystallization or column chromatography. |
| Hexanes | - | - | - | For recrystallization or column chromatography. |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (5.00 g, 41.3 mmol).
-
Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.
-
Add triethylamine (8.63 mL, 61.9 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction.
2. Acylation:
-
Slowly add isobutyryl chloride (4.84 mL, 45.4 mmol) dropwise to the cooled solution over a period of 15-20 minutes using a dropping funnel. A white precipitate of triethylammonium chloride will form. The slow addition prevents a rapid temperature increase which could lead to side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting 4-aminobenzaldehyde spot is no longer visible.
3. Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding 50 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, and finally with brine (50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
5. Characterization:
-
The purified product should be a white to off-white solid.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling Precautions
-
Isobutyryl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
-
The reaction is exothermic, especially during the addition of isobutyryl chloride. Proper temperature control is essential to prevent runaway reactions.
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of N-(4-formylphenyl)-2-methylpropanamide. By following the detailed steps and understanding the rationale behind them, researchers can confidently and safely produce this valuable chemical intermediate for their research and development needs. The provided workflow and characterization guidelines ensure the synthesis of a high-purity product.
References
Application Note: Catalytic Antibody 38C2 Characterization and Prodrug Activation using 4-Isobutyramidobenzaldehyde
Introduction & Scope
This application note details the utility of 4-isobutyramidobenzaldehyde (4-IBBA) as a pivotal molecular probe for the characterization and application of Aldolase Antibody 38C2 .
Antibody 38C2 is the prototype of "reactive immunization," a catalytic antibody (abzyme) programmed to mimic Class I aldolase enzymes. Unlike natural enzymes restricted to phosphorylated sugars, 38C2 accepts a broad range of hydrophobic substrates.[1] 4-IBBA serves two critical roles in this system:
-
Kinetic Reporter (Product): It is the UV-active product released during the standard retro-aldol kinetic assay (cleavage of "Methodol").
-
Synthetic/Prodrug Intermediate: It functions as the aldehyde acceptor in forward aldol reactions, including the activation of prodrugs (e.g., Doxorubicin derivatives) and the synthesis of enaminones.
This guide provides validated protocols for kinetic profiling (
Mechanism of Action
The catalytic efficiency of mAb 38C2 relies on a reactive lysine residue (
The Enamine Cycle
-
Nucleophilic Attack: The
-amino group of Lysine attacks the carbonyl of the ketone substrate (donor). -
Dehydration: A Schiff base forms and dehydrates to generate a stable enamine intermediate.
-
C-C Bond Cleavage (Retro-Aldol): In the assay context, the enamine facilitates the cleavage of the
-hydroxy ketone (aldol) substrate. -
Product Release: The cycle releases the aldehyde product (4-IBBA) and regenerates the free antibody via hydrolysis.
Pathway Visualization
The following diagram illustrates the retro-aldol cleavage mechanism utilized in the protocols below.
Figure 1: Catalytic cycle of Antibody 38C2 showing the retro-aldol cleavage of a generic aldol substrate to release 4-isobutyramidobenzaldehyde.
Material Properties & Preparation
| Property | Specification |
| Compound Name | 4-Isobutyramidobenzaldehyde |
| CAS Number | 148842-76-8 (Derivative ref) |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol. Sparingly soluble in water. |
| ~280–290 nm (in PBS/Acetonitrile) | |
| Storage | -20°C, desiccated. Protect from light.[2] |
Stock Solution Preparation:
-
Dissolve 19.1 mg of 4-isobutyramidobenzaldehyde in 1.0 mL of HPLC-grade Acetonitrile to create a 100 mM Stock .
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol A: Kinetic Characterization (Retro-Aldol Assay)
This is the gold-standard assay for quantifying 38C2 activity. The antibody cleaves the non-fluorescent aldol substrate ("Methodol") into acetone and the UV-active 4-isobutyramidobenzaldehyde.
Reagents:
-
Antibody: mAb 38C2 (1 mg/mL in PBS, pH 7.4).
-
Substrate: (±)-3-hydroxy-1-(4-isobutyramidophenyl)-butanone (Methodol).
-
Buffer: 100 mM PBS, pH 7.4.
-
Solvent: Acetonitrile (ACN).
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock of the Methodol substrate in ACN.
-
Blanking: In a UV-transparent quartz cuvette or UV-star microplate, add 95 µL PBS and 5 µL Substrate Stock. Measure Absorbance at 290 nm . This is the background (
). -
Reaction Setup:
-
Dilute mAb 38C2 to a final concentration of 2 µM in PBS.
-
Prepare a dilution series of the Substrate (e.g., 50 µM to 1000 µM final concentration).
-
-
Initiation: Add antibody to the substrate solution. Ensure final solvent (ACN) concentration is <5% to prevent denaturation.
-
Monitoring: Immediately monitor the increase in Absorbance at 290 nm (
) for 5–10 minutes at 25°C. -
Quantification:
-
Calculate the initial velocity (
) using the extinction coefficient of 4-isobutyramidobenzaldehyde ( , verify experimentally). -
Plot
vs. [Substrate] to determine and via Michaelis-Menten non-linear regression.
-
Expected Results:
-
: ~0.05 to 0.5
(substrate dependent). - : ~100–500 µM.
Protocol B: Prodrug Activation Simulation
This protocol demonstrates the "activation" capability of 38C2. Here, 4-isobutyramidobenzaldehyde represents the "drug payload" released from a masking linker, mimicking the activation of Doxorubicin prodrugs.
Context: In actual drug development, the 4-isobutyramidobenzaldehyde moiety is often the linker attached to the drug. The antibody cleaves the linker, releasing the drug. This assay simplifies the system to monitor the cleavage efficiency.
Procedure:
-
Prodrug Model: Use the aldol substrate from Protocol A as a surrogate "prodrug".
-
Incubation:
-
Tube A (Catalyzed): 200 µM Substrate + 5 µM mAb 38C2 in PBS.
-
Tube B (Control): 200 µM Substrate + 5 µM BSA (Bovine Serum Albumin) in PBS.
-
-
Time Course: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.
-
Analysis (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% TFA).
-
Detection: 254 nm and 290 nm.
-
-
Data Interpretation:
-
Tube A: Should show disappearance of the Aldol peak and appearance of the 4-isobutyramidobenzaldehyde peak (RT will be longer for the aldehyde due to loss of the hydroxyl group/increased hydrophobicity).
-
Tube B: Should show minimal hydrolysis (background stability).
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Rate | Buffer pH too high (>8.0) | Ensure pH is 7.[3][4]4. Spontaneous retro-aldol occurs at high pH. |
| No Activity | Antibody denaturation | Do not vortex 38C2 vigorously. Avoid ACN >10%. |
| Low Signal (A290) | Substrate insolubility | Ensure substrate is fully dissolved in ACN stock. Sonicate if necessary. |
| Non-linear Kinetics | Product Inhibition | 4-isobutyramidobenzaldehyde can act as a competitive inhibitor. Measure initial rates ( |
References
-
Wagner, J., Lerner, R. A., & Barbas, C. F. (1995). Efficient Aldolase Catalytic Antibodies That Use the Enamine Mechanism of Natural Enzymes. Science, 270(5243), 1797–1800. Link
-
Shabat, D., Rader, C., List, B., Lerner, R. A., & Barbas, C. F. (1999). Multiple event activation of a generic prodrug trigger by antibody catalysis. Proceedings of the National Academy of Sciences, 96(12), 6925–6930. Link
-
Rader, C., et al. (2003). A humanized aldolase antibody for selective chemotherapy and adaptor immunotherapy. Journal of Molecular Biology, 332(5), 1015-1024. Link
-
Sigma-Aldrich. Aldolase Antibody 38C2 Technical Bulletin AL-207. Link
Sources
- 1. In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アルドラーゼ抗体38C2, マウスモノクローナル抗体触媒 average Mw ~150,000, powder (Lyophilized) | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pnas.org [pnas.org]
Application Note: Ab38C2-Catalyzed Crossed-Aldol Synthesis with 4-Isobutyramidobenzaldehyde
This Application Note is designed to serve as a definitive technical guide for the implementation of the Ab38C2 catalytic antibody in synthetic organic chemistry, specifically focusing on the crossed-aldol reaction with 4-isobutyramidobenzaldehyde.
Executive Summary
The monoclonal antibody Ab38C2 is a catalytic antibody (abzyme) generated via reactive immunization.[1] It mimics the mechanism of Class I aldolase enzymes but offers a significantly broader substrate scope, accepting bulky, hydrophobic, and non-natural substrates that natural enzymes reject.
This guide details the protocol for the Ab38C2-catalyzed crossed-aldol reaction between acetone (donor) and 4-isobutyramidobenzaldehyde (acceptor) . This specific reaction is a benchmark for demonstrating the antibody's tolerance for amide-containing aromatic substrates—a critical feature for synthesizing complex prodrug linkers and chiral synthons in drug development.
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
The Catalyst: Ab38C2
Unlike traditional antibodies raised against transition-state analogs, Ab38C2 was generated using a 1,3-diketone hapten that covalently trapped a reactive lysine residue in the antibody binding pocket during immunization. This resulted in a deep hydrophobic pocket containing a nucleophilic Lysine-93 (
Reaction Mechanism
The reaction proceeds via a "Ping-Pong" mechanism analogous to natural Class I aldolases:
-
Enamine Formation: The nucleophilic Lys-93 attacks the ketone donor (acetone), forming a Schiff base which dehydrates to a nucleophilic enamine.
-
C-C Bond Formation: The enamine attacks the carbonyl carbon of the aldehyde acceptor (4-isobutyramidobenzaldehyde).
-
Hydrolysis: The resulting imine intermediate is hydrolyzed, releasing the
-hydroxy ketone product and regenerating the free antibody.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle within the Ab38C2 active site.
Figure 1: The enamine-based catalytic cycle of Ab38C2.[1][2] Lysine-93 acts as the primary nucleophile.
Experimental Design
Reagents and Materials
| Component | Specification | Role |
| Ab38C2 | 20–100 | Biocatalyst |
| 4-Isobutyramidobenzaldehyde | >98% Purity | Electrophile (Acceptor) |
| Acetone | HPLC Grade | Nucleophile (Donor) & Co-solvent |
| Buffer | PBS (pH 7.4) or MOPS | Reaction Medium |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Silica Gel | 230–400 mesh | Purification |
Critical Parameters
-
pH Control: The reaction must be maintained at pH 7.0–7.5 . The
-amino group of Lys-93 has a perturbed pKa (~6.0), allowing it to be unprotonated and nucleophilic at neutral pH. -
Solvent Tolerance: Ab38C2 is robust and retains activity in up to 20–30% organic co-solvent (e.g., acetone, DMSO).
-
Concentration: High substrate concentrations (0.1 M – 1.0 M) are preferred to drive the reaction, as
values for ketones can be in the millimolar range.
Detailed Protocol
Phase 1: Reaction Setup
Objective: Perform a preparative scale crossed-aldol condensation.
-
Buffer Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS), pH 7.4. Degas by sonication for 5 minutes to prevent oxidation of sensitive aldehydes (though 4-isobutyramidobenzaldehyde is relatively stable).
-
Substrate Dissolution:
-
Weigh 213 mg (1.1 mmol) of 4-isobutyramidobenzaldehyde.
-
Dissolve the aldehyde in 0.5 mL of Acetone . Note: Acetone acts as both the solvent for the aldehyde and the donor substrate.
-
-
Catalyst Addition:
-
Add the acetone/aldehyde solution to 9.5 mL of PBS .
-
Add Ab38C2 antibody to a final concentration of 3–5
M (approx. 0.04–0.07 mol% relative to substrate). -
Self-Validation Check: The solution should be homogenous or a fine suspension. If precipitation occurs, add small amounts of DMSO (up to 5% v/v) to aid solubility.
-
-
Incubation:
-
Seal the reaction vessel under an Argon atmosphere (optional but recommended).
-
Stir gently at Room Temperature (25°C) for 24–48 hours .
-
Phase 2: Monitoring and Workup
Objective: Isolate the
-
Monitoring:
-
Aliquot 20
L of the reaction mixture at t=0, 24h, and 48h. -
Dilute into 100
L acetonitrile and analyze via RP-HPLC (C18 column, gradient 10%–90% MeCN/Water). -
Success Metric: Disappearance of the aldehyde peak and appearance of a more polar product peak (aldol adduct).
-
-
Termination:
-
Once conversion >90% or equilibrium is reached, saturate the aqueous phase with NaCl (brine) to improve extraction efficiency.
-
-
Extraction:
-
Extract the reaction mixture 3 times with Ethyl Acetate (3 x 10 mL).
-
Combine organic layers and dry over anhydrous MgSO
. -
Filter and concentrate under reduced pressure (rotary evaporator).
-
-
Purification:
-
Purify the crude residue using Flash Column Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (gradient typically 4:1 to 1:1).
-
Phase 3: Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Ab38C2-catalyzed synthesis.
Expected Results & Data Analysis
Stereochemistry
When using acetone as a donor, Ab38C2 typically catalyzes the attack on the si-face of the aldehyde.[3]
-
Product: (S)-4-hydroxy-4-(4-isobutyramidophenyl)butan-2-one.
-
Verification: Determine ee using Chiral HPLC (e.g., Chiralcel OD or AD columns) comparing against a racemic standard prepared via NaOH catalysis.
Kinetic Data Summary
Typical kinetic parameters for Ab38C2 with hydrophobic aldehyde substrates:
| Parameter | Value Range | Interpretation |
| 0.05 – 5.0 min | Moderate turnover; slower than natural aldolases but broader scope. | |
| 50 – 500 | High affinity for hydrophobic/aromatic aldehydes. | |
| > 100 mM | Low affinity for donor; requires excess acetone. | |
| Rate Acceleration | Significant acceleration over uncatalyzed background. |
References
-
Barbas, C. F., III, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., List, B., Anderson, J., Stura, E. A., Wilson, I. A., & Lerner, R. A. (1997). Immune versus natural selection: Antibody aldolases with enzymic rates but broader scope.[5] Science, 278(5346), 2085–2092.
-
List, B., Lerner, R. A., & Barbas, C. F., III. (1999). Aldolase antibodies of remarkable scope. Journal of the American Chemical Society, 121(14), 3283–3290.
-
Shabat, D., Rader, C., List, B., Lerner, R. A., & Barbas, C. F., III. (1999). Multiple event activation of a generic prodrug trigger by antibody catalysis. Proceedings of the National Academy of Sciences, 96(12), 6925–6930.
-
Wagner, J., Lerner, R. A., & Barbas, C. F., III. (1995). Aldolase antibody 38C2: A biocatalyst for the synthesis of complex molecules.[1][6][7] Science, 270(5243), 1797–1800.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A concept of dual-responsive prodrugs based on oligomerization-controlled reactivity of ester groups: an improvement of cancer cells versus neutrophils selectivity of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational elucidation and validation of the three-dimensional structure of humanized aldolase catalytic antibody 38C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the next-generation therapeutic antibodies that combine cell targeting and antibody-catalyzed prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-(4-(aminomethyl)phenyl)-2-methylpropanamide via One-Pot Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-(aminomethyl)phenyl)-2-methylpropanamide from its corresponding aldehyde precursor, N-(4-formylphenyl)-2-methylpropanamide. Reductive amination is a cornerstone of modern medicinal chemistry for its efficiency and broad applicability in forming carbon-nitrogen bonds.[1][2] This guide details a one-pot direct reductive amination procedure using ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3][4][5] The causality behind reagent selection, step-by-step experimental procedures, reaction monitoring, product workup, and purification are discussed in depth to ensure methodological robustness and reproducibility for researchers in drug discovery and organic synthesis.
Introduction and Scientific Rationale
The reductive amination of aldehydes and ketones is a fundamental transformation that converts carbonyl compounds into primary, secondary, or tertiary amines.[6][7][8] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[9][10] This one-pot process is highly valued for its atom economy and operational simplicity.[5][6]
Causality of Reagent Selection:
-
Starting Material: N-(4-formylphenyl)-2-methylpropanamide is a bifunctional molecule containing an aromatic aldehyde and an amide. The aldehyde is the reactive site for this transformation.
-
Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient, solid source of ammonia. Critically, it also provides a mildly acidic environment (pH ~6-7), which catalyzes the initial dehydration of the carbinolamine intermediate to form the crucial iminium ion, without being so acidic as to decompose the hydride reagent.[9][10]
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this protocol.[3][4][10] Its primary advantage lies in its remarkable selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing the protonated iminium ion intermediate much faster than the starting aldehyde.[5][11] This selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, STAB is safer than sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[5][10]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[3] Unlike protic solvents such as methanol, DCE does not react with or decompose the STAB reagent.[4][5]
Reaction Mechanism
The reductive amination process occurs in two main stages within the same reaction vessel:
-
Iminium Ion Formation: The aldehyde carbonyl is attacked by ammonia (from ammonium acetate) to form a hemiaminal (carbinolamine) intermediate. Under the mildly acidic conditions provided by the acetate salt, this intermediate readily dehydrates to form a reactive iminium ion.
-
Hydride Reduction: The STAB reagent selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final primary amine product, N-(4-(aminomethyl)phenyl)-2-methylpropanamide.
Caption: Reaction mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. For scaling up, reagent quantities and solvent volumes should be adjusted proportionally.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| N-(4-formylphenyl)-2-methylpropanamide | 191.23 | 95.6 | 0.50 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 193 | 2.50 | 5.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 159 | 0.75 | 1.5 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 5.0 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | ~10 mL | - | - |
| Dichloromethane (DCM) for extraction | - | ~30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~1-2 g | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-formylphenyl)-2-methylpropanamide (95.6 mg, 0.50 mmol) and ammonium acetate (193 mg, 2.50 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir the resulting suspension at room temperature for 30 minutes to allow for initial mixing and pre-formation of the iminium ion.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol) to the suspension in 3-4 portions over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 1:1 Hexanes:Ethyl Acetate, where the aldehyde is less polar than the resulting amine product. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM, 10 mL each).
-
Workup - Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for isolating the polar amine product.
-
Characterization: The final product, N-(4-(aminomethyl)phenyl)-2-methylpropanamide[12], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; Inactive STAB reagent (hydrolyzed by moisture). | Allow the reaction to stir for a longer period (up to 24h). Use freshly opened or properly stored STAB. Ensure all glassware and solvents are anhydrous. |
| Formation of Alcohol Byproduct | STAB is too reactive or reaction conditions are not optimal. | This is rare with STAB but can occur. Ensure the reaction is run at room temperature. The use of STAB is specifically to avoid this issue which is more common with NaBH₄.[11] |
| Dialkylation Product Observed | The product primary amine reacts with a second molecule of aldehyde. | This side reaction is suppressed by using a large excess of the ammonia source (ammonium acetate).[4][10] If it persists, consider a stepwise procedure where the imine is formed first, followed by reduction.[3] |
| Difficult Product Isolation | The amine product is highly polar or water-soluble. | During workup, saturating the aqueous layer with NaCl can help drive the amine into the organic phase. For very polar amines, a reverse-phase purification might be necessary. Ensure the aqueous phase is basic (pH > 9) during extraction to deprotonate the amine. |
Safety Precautions
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Triacetoxyborohydride (STAB): This reagent is water-sensitive. It reacts with water to release flammable hydrogen gas. Avoid contact with moisture. The quenching step must be performed slowly and carefully.
-
General Handling: Standard laboratory safety practices should be followed at all times.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved February 12, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
Science Madness Forum User. (2012). reductive amination using ammonium acetate/NaBH4. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 12, 2026, from [Link]
-
Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Monographs in Organic Synthesis, 2, 1-25. [Link]
-
Zhang, Y., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 643. [Link]
-
PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved February 12, 2026, from [Link]
-
Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Shaheen, M., & Husain, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 195-218. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved February 12, 2026, from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
Designer-Drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. [Link]
Sources
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- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Synthesis of N-(4-formylphenyl)-2-methylpropanamide via Schotten-Baumann Reaction
Abstract & Scope
This application note details the protocol for synthesizing N-(4-formylphenyl)-2-methylpropanamide , a functionalized anilide intermediate often utilized in medicinal chemistry as a scaffold for reductive amination or as a linker in covalent organic frameworks (COFs).
The synthesis employs the Schotten-Baumann reaction conditions , utilizing a biphasic system (Dichloromethane/Water) to facilitate the acylation of 4-aminobenzaldehyde with isobutyryl chloride. This method is preferred over anhydrous conditions due to its operational simplicity, high tolerance for the aldehyde functional group, and efficient scavenging of the hydrochloric acid byproduct.
Chemical Basis & Mechanism[1][2][3]
Reaction Rationale
The Schotten-Baumann reaction involves the acylation of an amine by an acid chloride.[1][2][3] For 4-aminobenzaldehyde, the presence of the electron-withdrawing formyl group (-CHO) at the para position slightly decreases the nucleophilicity of the amine compared to aniline. Consequently, the use of a highly reactive acylating agent (isobutyryl chloride) and an efficient base is critical.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the nitrogen atom on 4-aminobenzaldehyde attacks the carbonyl carbon of isobutyryl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to reform the carbonyl bond.
-
Acid Scavenging: The aqueous base (NaOH) neutralizes the generated HCl and deprotonates the ammonium intermediate, driving the equilibrium forward and preventing the protonation of unreacted amine.
Mechanistic Visualization[1]
Figure 1: Mechanistic pathway of the Schotten-Baumann acylation. The base is essential to prevent amine protonation.[2][4][5]
Experimental Protocol
Reagents & Equipment
Safety Note: Isobutyryl chloride is a lachrymator and hydrolyzes rapidly. 4-Aminobenzaldehyde can cause skin sensitization. All operations must be performed in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Density (g/mL) | Quantity (Example) |
| 4-Aminobenzaldehyde | 121.14 | 1.0 | Solid | 2.42 g (20 mmol) |
| Isobutyryl Chloride | 106.55 | 1.2 | 1.017 | 2.55 g (2.5 mL, 24 mmol) |
| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | ~1.1 | ~20 mL |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 40 mL |
Step-by-Step Procedure
Phase 1: Preparation
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-aminobenzaldehyde (2.42 g) in Dichloromethane (30 mL) . Ensure complete dissolution; the solution should be yellow/orange.
-
Biphasic Setup: Add 10% aqueous NaOH (20 mL) to the flask. The mixture will form two distinct layers.
-
Thermal Control: Place the RBF in an ice-water bath (0 °C) . Allow the biphasic mixture to cool for 10 minutes with moderate stirring.
Phase 2: Acylation
-
Addition: Dilute Isobutyryl chloride (2.5 mL) in DCM (10 mL) in a pressure-equalizing addition funnel.
-
Reaction: Dropwise add the acid chloride solution to the reaction flask over 20–30 minutes .
-
Critical: Maintain vigorous stirring. The reaction occurs at the interface of the organic and aqueous layers.
-
Observation: A mild exotherm may be observed.[9] Do not allow temperature to exceed 10 °C to minimize hydrolysis of the acid chloride.
-
-
Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for an additional 2 hours .
Phase 3: Work-up & Isolation[10]
-
Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM).
-
Extraction: Extract the remaining aqueous layer with fresh DCM (2 × 15 mL) to recover any residual product. Combine with the main organic layer.
-
Washing (Sequential):
-
1M HCl (20 mL): Removes unreacted 4-aminobenzaldehyde.
-
Sat. NaHCO₃ (20 mL): Neutralizes residual acid.
-
Brine (20 mL): Removes residual water.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the drying agent.[7]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Purification[14]
-
Recrystallization: The crude product is typically an off-white to pale yellow solid. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes if higher purity is required.
-
Target Yield: 85–95%.
Workflow Visualization
Figure 2: Operational workflow for the biphasic synthesis and isolation.
Process Control & Troubleshooting
Critical Control Points
-
Stirring Rate: Because the amine is in the organic phase and the base is in the aqueous phase, vigorous stirring is the single most important variable to ensure high yields. Poor stirring leads to hydrolysis of the acid chloride before it can react with the amine.
-
Temperature: Keep the addition phase at 0°C. Higher temperatures favor the hydrolysis side-reaction.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Isobutyryl Chloride | Increase stirring rate; Ensure temp is <5°C during addition; Use fresh acid chloride. |
| Dark Product | Oxidation of 4-Aminobenzaldehyde | Purify starting amine before use (recrystallize from water/alcohol). Perform reaction under N₂ atmosphere. |
| Starting Material Remains | Insufficient Acylating Agent | Check TLC. If amine remains, add 0.2 eq more acid chloride and base. |
| Oil formation (no solid) | Solvent trapped / Impurities | Triturate the oil with cold hexanes or pentane to induce crystallization. |
Expected Characterization Data
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.20 (s, 1H, -NH): Amide proton (singlet, broad).
-
δ 9.85 (s, 1H, -CHO): Aldehyde proton (distinctive singlet).
-
δ 7.85 (d, 2H): Aromatic protons ortho to aldehyde.
-
δ 7.75 (d, 2H): Aromatic protons ortho to amide.
-
δ 2.65 (m, 1H): Methine proton of isopropyl group.
-
δ 1.12 (d, 6H): Methyl protons of isopropyl group.
-
-
IR Spectroscopy (ATR):
-
1680–1690 cm⁻¹: C=O stretch (Aldehyde).
-
1650–1660 cm⁻¹: C=O stretch (Amide I).
-
3300 cm⁻¹: N-H stretch.
-
References
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
Organic Chemistry Portal. "Schotten-Baumann Reaction."
-
PubChem. "4-Aminobenzaldehyde (Compound)." National Library of Medicine.
-
BenchChem. "Application Notes and Protocols for the Schotten-Baumann Reaction."
Sources
- 1. chemistnotes.com [chemistnotes.com]
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Application Notes and Protocols for Cross-Aldol Reactions Involving 4-Isobutyramidobenzaldehyde as an Acceptor
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Aldol Adduct
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2][3] The resulting β-hydroxy carbonyl motif is a versatile functional group handle, readily transformed into a variety of other functionalities, making it an invaluable synthon in the synthesis of natural products and pharmaceuticals.[3][4] In the realm of drug discovery, the precise introduction of stereocenters and functional groups is paramount, and the asymmetric aldol reaction, particularly through organocatalysis, has emerged as a powerful tool to achieve this with high levels of stereocontrol.[2][5][6]
This guide focuses on the cross-aldol reaction utilizing 4-isobutyramidobenzaldehyde as the electrophilic acceptor. The isobutyramido group, a bioisostere for other functionalities, can modulate the electronic properties of the benzaldehyde and offer opportunities for further molecular interactions in a biological context. Understanding and optimizing the cross-aldol reaction with this specific acceptor can, therefore, unlock novel synthetic pathways towards new chemical entities (NCEs) with potential therapeutic applications.[7][8]
Mechanistic Insights: The Power of Enamine Catalysis
The proline-catalyzed asymmetric aldol reaction proceeds through an enamine-based mechanism, mimicking the strategy employed by Class I aldolase enzymes.[2][9] The reaction is initiated by the formation of an enamine intermediate from the reaction of the ketone donor with the secondary amine of the proline catalyst. This enamine is a potent nucleophile that attacks the carbonyl carbon of the aldehyde acceptor. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.[2][9]
The stereochemical outcome of the reaction is dictated by the transition state geometry, where the proline catalyst effectively shields one face of the enamine, leading to a preferential attack on one of the enantiotopic faces of the aldehyde. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent hydrolysis of the iminium intermediate.[10]
Figure 1: Catalytic cycle of the proline-catalyzed aldol reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although proline-catalyzed reactions are known to be tolerant to small amounts of water.[5][11]
-
Inert Atmosphere: While not strictly necessary for all proline-catalyzed reactions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and improve reproducibility.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Asymmetric Aldol Reaction of 4-Isobutyramidobenzaldehyde with Acetone
This protocol describes a standard procedure for the organocatalytic aldol reaction between 4-isobutyramidobenzaldehyde and acetone, a common ketone donor.
Materials:
-
4-Isobutyramidobenzaldehyde
-
Acetone (ACS grade or higher)
-
(S)-Proline or (R)-Proline (catalyst)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-isobutyramidobenzaldehyde (1.0 eq) and (S)-proline (0.2 eq).
-
Under an inert atmosphere, add anhydrous DMSO to dissolve the solids (concentration of the aldehyde is typically 0.1-0.5 M).
-
Add acetone (5.0-10.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 24-72 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.
Figure 2: General experimental workflow for the cross-aldol reaction.
Data Presentation
The expected outcome of the reaction can be summarized as follows. The yields and enantioselectivities are estimates based on similar reactions with other substituted benzaldehydes and may require optimization for this specific substrate.
| Donor Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Expected Enantiomeric Excess (ee, %) |
| Acetone | 20 | DMSO | 25 | 60-80 | 70-95 |
| Cyclohexanone | 20 | DMSO | 25 | 70-90 | 85-99 (anti:syn > 10:1) |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or slightly increase the temperature.
-
Catalyst deactivation: Ensure the use of high-purity reagents and solvents.
-
Side reactions: The formation of self-condensation products of the ketone can be minimized by the slow addition of the ketone to the reaction mixture.[12]
-
-
Low Enantioselectivity:
-
Suboptimal catalyst: Screen different proline derivatives or other organocatalysts.
-
Temperature effects: Lowering the reaction temperature can often improve enantioselectivity, albeit at the cost of a longer reaction time.
-
Solvent effects: While DMSO is a common choice, screening other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile may be beneficial.[5][11]
-
-
Product Dehydration: The aldol adduct may undergo dehydration to form the corresponding α,β-unsaturated ketone, especially during workup or purification.[13] This can be minimized by maintaining neutral or slightly acidic conditions and avoiding excessive heat.
Applications in Drug Development
The β-hydroxy ketone products derived from the cross-aldol reaction of 4-isobutyramidobenzaldehyde are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The isobutyramido group can participate in hydrogen bonding interactions with biological targets, and its presence can favorably influence the pharmacokinetic properties of a molecule.
For instance, the aldol adduct can be further elaborated through a variety of chemical transformations:
-
Reduction of the ketone: Diastereoselective reduction of the ketone functionality can lead to the formation of 1,3-diols, a common structural motif in polyketide natural products and other biologically active compounds.[4]
-
Oxidation of the alcohol: Oxidation of the secondary alcohol to a ketone, followed by further functionalization, opens up avenues for diverse molecular scaffolds.
-
Dehydration and subsequent reactions: Controlled dehydration to the α,β-unsaturated ketone provides a Michael acceptor for the introduction of various nucleophiles.
The structural motif of a substituted phenyl ring connected to a three-carbon chain with oxygen functionalities is present in a number of drug candidates and approved drugs. For example, apremilast, a phosphodiesterase 4 (PDE4) inhibitor, contains a substituted phthalimide group which can be conceptually disconnected to precursors accessible through aldol-type chemistry.[8] The ability to synthesize chiral building blocks using the described protocol can significantly accelerate the discovery and development of new drugs.[7]
References
-
Benaglia, M., et al. (2018). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem, 10(1), 199-205. Available at: [Link]
-
Capitta, F., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6965. Available at: [Link]
-
Capitta, F., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Angewandte Chemie International Edition, 44(27), 4184-4187. Available at: [Link]
-
Benaglia, M., et al. (2018). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Available at: [Link]
-
Al-Snafi, A. E., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 43(6), 1636-1653. Available at: [Link]
-
Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(22), 8136-8137. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric aldol reaction between acetone and aromatic aldehydes employing (S)-5 as catalyst. Available at: [Link]
-
Li, Y., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis, 10(3), 2055-2061. Available at: [Link]
-
List, B., et al. (2002). Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline- Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes. Angewandte Chemie International Edition, 41(9), 1566-1568. Available at: [Link]
-
Al-Snafi, A. E., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. TÜBİTAK Academic Journals. Available at: [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric aldol reaction of cyclic ketones 6 and aromatic aldehydes 5 with heterogeneous catalyst 50. Available at: [Link]
-
Denmark, S. E., & Stavenger, R. A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry, 2(4), 577-594. Available at: [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Aldol reaction. Available at: [Link]
-
Chem-Station. (2014). Cross Aldol Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Available at: [Link]
-
ChemEurope.com. (n.d.). Aldol reaction. Available at: [Link]
-
ChemistNATE. (2015, March 24). Crossed Aldol Reaction - Joining Two Different Aldehydes. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). 19.14: The Crossed Aldol Addition. Available at: [Link]
-
Tanaka, H., et al. (2022). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(1), 22. Available at: [Link]
-
Hussain, A., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(1), 28-34. Available at: [Link]
-
Eurofins Discovery. (2023, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Available at: [Link]
-
Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. Available at: [Link]
Sources
- 1. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldol_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-formylphenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of N-(4-formylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for a common yet challenging amide synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
The target molecule, N-(4-formylphenyl)-2-methylpropanamide, is typically synthesized via the nucleophilic acyl substitution of 4-aminobenzaldehyde with isobutyryl chloride. While straightforward in principle, the reaction's success is highly sensitive to several parameters, which can lead to frustratingly low yields and purification difficulties.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
A1: This is the most frequent issue and typically points to one of three areas: reagent integrity, reaction conditions, or the fundamental chemistry of the acylation process.
-
Reagent Integrity:
-
4-Aminobenzaldehyde: This starting material is susceptible to oxidation, which can be identified by its color. Pure 4-aminobenzaldehyde should be a pale yellow solid[1]. If it has darkened to brown or orange, it indicates degradation and should be purified by recrystallization or replaced.
-
Isobutyryl Chloride: As an acyl chloride, this reagent is highly sensitive to moisture. Hydrolysis converts it to isobutyric acid, which is unreactive under these conditions. Always use a freshly opened bottle or a recently distilled batch, and handle it under anhydrous conditions or with swiftness to minimize atmospheric moisture exposure[1].
-
-
Neutralization of HCl (The Role of the Base): The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl)[2]. Amines are basic; therefore, the generated HCl will react with the unreacted 4-aminobenzaldehyde, protonating it to form an ammonium salt. This salt is no longer nucleophilic and is effectively removed from the reaction, halting any further amide formation[2][3]. This is the most common reason for reaction failure.
-
Solution: A base must be added to scavenge the HCl as it is formed. The choice and amount of base are critical. At least one equivalent is needed, though an excess (e.g., 1.5 equivalents) is often used to ensure complete neutralization[1].
-
-
Reaction Temperature: This reaction is highly exothermic. Adding the isobutyryl chloride too quickly or at room temperature can cause localized overheating. This can promote side reactions, including potential reactions involving the aldehyde or polymerization, leading to the formation of intractable tars[1][4].
-
Solution: The addition of isobutyryl chloride should always be performed at a reduced temperature (e.g., 0-5 °C) in an ice bath[1]. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.
-
Q2: I see a lot of unreacted 4-aminobenzaldehyde by TLC even after several hours. Why isn't it being consumed?
A2: This observation is a direct consequence of the issues outlined in Q1, specifically the deactivation of the amine. If you have confirmed the quality of your reagents, the problem likely lies with your base or mixing.
-
Insufficient Base: As detailed above, if there isn't enough base to neutralize the generated HCl, your starting amine will be protonated and rendered unreactive[3].
-
Poor Mixing in Biphasic Systems: The classic Schotten-Baumann reaction uses an aqueous base (like NaOH) and an organic solvent (like dichloromethane), creating a two-phase system[5]. The reaction occurs in the organic phase or at the interface. If stirring is not vigorous enough, the reactants in the organic layer cannot efficiently interact with the base in the aqueous layer. The HCl produced will then protonate the amine before it can be neutralized[1].
-
Solution: Use a mechanical stirrer or a large magnetic stir bar at a high RPM to ensure the creation of a fine emulsion, maximizing the interfacial area between the two phases.
-
Q3: My final product is impure after workup. What are the likely contaminants and how can I improve purity?
A3: The main impurities are typically unreacted starting materials or byproducts from hydrolysis.
-
Unreacted 4-Aminobenzaldehyde: Can be removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Isobutyric Acid: This is formed if the isobutyryl chloride comes into contact with water. It can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate)[1]. The acidic carboxylic acid will be deprotonated and extracted into the aqueous phase.
-
Purification Strategy:
-
Aqueous Workup: Perform sequential washes of your organic layer with 1) dilute HCl, 2) water, 3) saturated NaHCO₃, and finally, 4) brine.
-
Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system like ethanol/water is a good starting point[1]. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used.
-
Q4: Should I use anhydrous conditions with an organic base or the biphasic Schotten-Baumann method?
A4: Both methods are effective, and the best choice depends on your laboratory's resources and the scale of the reaction.
| Feature | Anhydrous Method (e.g., THF/Triethylamine) | Schotten-Baumann (e.g., DCM/aq. NaOH) |
| Principle | All reagents are soluble in a single organic phase. An organic base like triethylamine or pyridine scavenges HCl. | Reaction occurs in an organic solvent, while an inexpensive aqueous base neutralizes HCl in the water phase[5]. |
| Advantages | Homogeneous reaction, easier to monitor by TLC, can be run at very low temperatures[4]. | Uses inexpensive reagents (NaOH), no need for strictly anhydrous solvents, workup is often simpler. |
| Disadvantages | Requires anhydrous solvents and careful handling of reagents to exclude moisture. Organic bases can be difficult to remove. | Requires vigorous stirring, risk of acyl chloride hydrolysis if mixing is poor or base concentration is too high[1]. |
| Best For | Small-scale synthesis, reactions with moisture-sensitive functional groups. | Larger-scale preparations, cost-sensitive syntheses. |
Part 2: Optimized Experimental Protocols
These protocols incorporate best practices to maximize yield and purity.
Protocol A: Anhydrous Acylation with Triethylamine
This method is ideal for small to medium-scale synthesis where control is paramount.
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-aminobenzaldehyde (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution via syringe.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve isobutyryl chloride (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify via recrystallization from an ethanol/water mixture or by column chromatography.
Protocol B: Biphasic Schotten-Baumann Reaction
This robust method is well-suited for larger scales.
-
Setup: In a flask equipped with a vigorous overhead or magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: Begin vigorous stirring. Slowly and simultaneously add isobutyryl chloride (1.1 eq) and an aqueous solution of sodium hydroxide (1.5 eq in water, e.g., 2M solution) dropwise via two separate addition funnels. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor progress by TLC[1].
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting solid by recrystallization from ethanol/water.
Part 3: Data & Visualization
Troubleshooting Logic Diagram
Caption: A troubleshooting workflow for low-yield synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Caption: The mechanism for amide formation.
References
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
-
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Available at: [Link]
-
The Chemical Versatility of 4-Aminobenzaldehyde in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
solubility issues of 4-isobutyramidobenzaldehyde in aqueous buffers
Executive Summary & Compound Profile
User Issue: "My 4-isobutyramidobenzaldehyde precipitates immediately when I dilute my DMSO stock into PBS," or "My assay results are inconsistent between fresh and stored stocks."
The Root Cause: 4-isobutyramidobenzaldehyde (4-IBAB) presents a dual challenge:
-
Thermodynamic Solubility: It is a neutral, hydrophobic solid with high crystal lattice energy, leading to "brick dust" behavior in aqueous media.
-
Chemical Instability: The aldehyde moiety is susceptible to autoxidation, converting to 4-isobutyramidobenzoic acid, which drastically alters solubility profiles (making "old" samples appear more soluble than fresh ones).
Compound Technical Card
| Property | Value / Description | Impact on Solubility |
| State | Solid (White to off-white powder) | High. Requires energy to break crystal lattice. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate. Lipophilic; prefers organic solvents. |
| pKa (Amide) | > 15 (Neutral) | Critical. Does not ionize at physiological pH. |
| pKa (Aldehyde) | Neutral | No ionization to assist solubility. |
| Reactivity | Aldehyde Oxidation | Oxidizes to carboxylic acid (pKa ~4.5), which is soluble at pH 7. |
Module 1: The Physicochemical Mechanism
Why does it crash out?
When you dilute a hydrophobic stock (DMSO) into a hydrophilic buffer (Water/PBS), you create a transient state of supersaturation . Because 4-IBAB lacks ionizable groups at pH 7.4 (the amide is neutral), there is no electrostatic repulsion to prevent aggregation.
Visualization: The "Solvent Shock" Precipitation Pathway
The following diagram illustrates the kinetic failure point during dilution.
Caption: Figure 1. The kinetic pathway of precipitation. Rapid changes in solvent polarity strip the hydration shell, forcing hydrophobic aggregation.
Module 2: Troubleshooting Protocols
How to fix it.
Protocol A: The "Intermediate Step" Dilution
Goal: Prevent solvent shock by stepping down the organic concentration.
-
Prepare Stock: Dissolve 4-IBAB in anhydrous DMSO to 100x the final concentration (e.g., 10 mM).
-
The Intermediate: Prepare a 1:1 mixture of DMSO and PEG-400 (Polyethylene Glycol 400).
-
Step 1 Dilution: Dilute your 100x stock 1:10 into the DMSO/PEG-400 mixture.
-
Result: 10x concentration in 55% Organic solvent.
-
-
Final Dilution: Slowly add this 10x intermediate to your vortexing aqueous buffer.
-
Why this works: PEG-400 acts as a surfactant-like cosolvent, stabilizing the transition from organic to aqueous [1].
-
Protocol B: The "Oxidation Trap" Verification
Goal: Determine if your solubility "success" is actually a stability failure. Warning: If your older samples dissolve better than fresh powder, your aldehyde has likely oxidized to the benzoic acid derivative.
Verification Steps:
-
Take 10 µL of stock.
-
Dilute into 990 µL of pH 8.0 Bicarbonate Buffer .
-
Observation:
-
Clear Solution: Likely oxidized (Carboxylic acid forms a soluble salt at pH 8).
-
Turbid/Precipitate: Intact Aldehyde (Remains neutral and insoluble).
-
-
Action: If clear, discard stock. The aldehyde functionality is lost.
Protocol C: Cosolvent Optimization Table
Use this matrix to select the correct solvent system for your assay sensitivity.
| Assay Type | Recommended Solvent System | Max DMSO % | Notes |
| Cell Culture (Sensitive) | DMSO (0.1%) + 0.5% Methylcellulose | 0.1% | Methylcellulose prevents crystal growth (Ostwald ripening). |
| Enzymatic Assay | DMSO (1%) + 0.01% Triton X-100 | 1-2% | Non-ionic detergent stabilizes the neutral amide. |
| Chemical Synthesis | DMF or THF | N/A | Avoid water entirely until the final workup. |
Module 3: Advanced Solubilization Workflow
Decision Logic for Complex Experiments
Use this flowchart to determine the exact preparation method based on your experimental constraints.
Caption: Figure 2. Decision tree for selecting the optimal solubilization strategy based on compound purity and assay constraints.
Frequently Asked Questions (FAQs)
Q1: Can I warm the buffer to dissolve the precipitate? A: Do not do this. While heat increases solubility thermodynamically, 4-IBAB is an aldehyde. Heating in aqueous buffer accelerates:
-
Oxidation to the acid.[1]
-
Schiff base formation with any amines (e.g., Tris buffer, proteins) present in your media [2]. Recommendation: Use sonication at room temperature or lower.
Q2: Why does my stock solution turn yellow over time? A: This indicates autoxidation. Benzaldehyde derivatives often yellow as they oxidize to benzoic acids or form condensation byproducts. Store stocks at -20°C or -80°C under argon/nitrogen gas to prevent this.
Q3: Can I use Tris buffer? A: Avoid if possible. The primary amine in Tris can react with the aldehyde of 4-IBAB to form an imine (Schiff base), effectively removing your compound from the assay equilibrium. Use Phosphate (PBS) or HEPES buffers instead.
Q4: What is the maximum solubility in pure PBS? A: Likely < 10 µM. Without cosolvents or carrier proteins (like BSA), the compound will exist as a micro-suspension rather than a true solution above this limit.
References
-
MedChemExpress. (2023). Compound Handling Instructions: Solvent Selection and Stock Preparation. Retrieved from
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments.[2] Retrieved from
-
PubChem. (2025).[1][3] Benzaldehyde Chemical Properties and Stability Data. National Library of Medicine. Retrieved from
-
Emulate Bio. (2019). Protocol for Compound Treatment Solution Preparation.[4] Retrieved from
Sources
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative Guide to the ¹H NMR Spectral Analysis of N-(4-formylphenyl)-2-methylpropanamide and Its Analogs
For researchers and professionals in drug development and organic synthesis, the precise and unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(4-formylphenyl)-2-methylpropanamide, a substituted aromatic amide with potential applications in medicinal chemistry. By delving into the causal relationships between molecular structure and spectral features, we aim to equip scientists with the expertise to confidently interpret similar spectra. Furthermore, we will objectively compare its spectral characteristics with those of closely related analogs, supported by experimental data, to provide a comprehensive understanding of substituent effects on the ¹H NMR landscape of N-aryl amides.
The Structural Blueprint: Understanding N-(4-formylphenyl)-2-methylpropanamide
Before dissecting its spectral signature, let's first visualize the molecular architecture of N-(4-formylphenyl)-2-methylpropanamide. The molecule comprises a para-substituted benzene ring, an amide linkage, and an isopropyl group. This specific arrangement of functional groups gives rise to a unique set of proton environments, each with a characteristic chemical shift, splitting pattern, and integration value in the ¹H NMR spectrum.
Our analysis will focus on predicting and interpreting the signals arising from:
-
The aldehydic proton (-CHO)
-
The aromatic protons on the para-substituted ring
-
The amide proton (-NH)
-
The methine proton of the isopropyl group (-CH)
-
The methyl protons of the isopropyl group (-CH₃)
Decoding the Spectrum: A Hypothetical Analysis Based on Analog Data
While a publicly available, peer-reviewed ¹H NMR spectrum for N-(4-formylphenyl)-2-methylpropanamide is not readily accessible, we can construct a highly probable spectral profile based on established principles of NMR spectroscopy and by drawing comparisons with a closely related, experimentally characterized analog: N-(4-formylphenyl)-N-methylacetamide [1]. The N-methyl analog provides invaluable insights into the chemical shifts and coupling patterns of the aromatic and aldehydic protons, which are expected to be very similar in our target molecule.
Predicted ¹H NMR Spectral Data for N-(4-formylphenyl)-2-methylpropanamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | - | 1H |
| Aromatic (Ha) | ~7.9 | Doublet (d) | ~8.5 | 2H |
| Aromatic (Hb) | ~7.7 | Doublet (d) | ~8.5 | 2H |
| Amide (-NH) | ~8.0-9.0 | Broad Singlet (br s) | - | 1H |
| Isopropyl Methine (-CH) | ~2.6 | Septet (sept) | ~7.0 | 1H |
| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet (d) | ~7.0 | 6H |
Causality Behind the Chemical Shifts and Splitting Patterns
The predicted spectral data is not arbitrary; it is a direct consequence of the electronic environment surrounding each proton.
-
Aldehydic Proton (s, ~10.0 ppm): The strong deshielding of the aldehydic proton is a classic feature in ¹H NMR. The electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond combine to shift this proton significantly downfield, typically in the 9-10 ppm region.
-
Aromatic Protons (d, ~7.9 and ~7.7 ppm): The benzene ring is para-disubstituted with an electron-withdrawing formyl group (-CHO) and an electron-donating amide group (-NHCOR). The formyl group strongly deshields the ortho protons (Ha), while the amide group's donating effect is weaker. This results in two distinct doublets in the aromatic region. The protons closer to the formyl group (Ha) are expected to resonate at a lower field than those closer to the amide group (Hb). The characteristic doublet-of-doublets pattern arises from the ortho-coupling between adjacent aromatic protons (typically with J ≈ 7-9 Hz).
-
Amide Proton (br s, ~8.0-9.0 ppm): The chemical shift of the amide proton is highly variable and dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet because of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
-
Isopropyl Group (sept, ~2.6 ppm and d, ~1.2 ppm): The methine proton of the isopropyl group is adjacent to the electron-withdrawing carbonyl group of the amide, causing a downfield shift to around 2.6 ppm. It is split into a septet by the six equivalent neighboring methyl protons (n+1=7). Conversely, the six methyl protons are equivalent and are split into a doublet by the single methine proton (n+1=2), appearing at a more shielded (upfield) position around 1.2 ppm.
A Comparative Analysis: N-(4-formylphenyl)-2-methylpropanamide vs. Key Analogs
To further solidify our understanding, let's compare the expected spectrum of our target molecule with the experimentally determined spectra of related compounds. This comparative approach is a powerful tool for structural verification and for understanding the subtle electronic effects of different substituents.
Comparison with N-(4-formylphenyl)-N-methylacetamide
The most direct comparison can be made with N-(4-formylphenyl)-N-methylacetamide, for which experimental data is available[1].
Table 2: Experimental ¹H NMR Data for N-(4-formylphenyl)-N-methylacetamide vs. Predicted Data for N-(4-formylphenyl)-2-methylpropanamide
| Proton Assignment | N-(4-formylphenyl)-N-methylacetamide (Experimental, CDCl₃)[1] | N-(4-formylphenyl)-2-methylpropanamide (Predicted) |
| Aldehyde (-CHO) | 10.02 (s) | ~10.0 (s) |
| Aromatic (Ha) | 7.94 (d, J = 8.3 Hz) | ~7.9 (d, J = ~8.5 Hz) |
| Aromatic (Hb) | 7.38 (d, J = 8.2 Hz) | ~7.7 (d, J = ~8.5 Hz) |
| Amide (-NH) | - | ~8.0-9.0 (br s) |
| N-Methyl (-NCH₃) | 3.32 (s) | - |
| Acetyl (-COCH₃) | 1.97 (s) | - |
| Isopropyl Methine (-CH) | - | ~2.6 (sept) |
| Isopropyl Methyl (-CH₃) | - | ~1.2 (d) |
Key Observations and Insights:
-
The chemical shifts of the aldehydic and aromatic protons are remarkably similar, confirming that the electronic environment of the phenyl ring is largely dictated by the formyl and amide functionalities, with the alkyl substituent on the amide having a minor influence.
-
The key difference lies in the signals for the amide substituent. The N-methyl group in the analog appears as a sharp singlet at 3.32 ppm, while the N-H proton in our target molecule is expected to be a broad singlet further downfield. The acetyl methyl group at 1.97 ppm would be replaced by the characteristic isopropyl septet and doublet in N-(4-formylphenyl)-2-methylpropanamide.
Comparison with Acetanilide and 4'-Formylacetanilide
A comparison with simpler, commercially available analogs like acetanilide and 4'-formylacetanilide can further illustrate the incremental effects of the substituents.
Table 3: ¹H NMR Data for Acetanilide and 4'-Formylacetanilide
| Compound | Aromatic Protons (δ, ppm) | Amide Proton (δ, ppm) | Other Signals (δ, ppm) |
| Acetanilide | 7.0-7.5 (m) | ~7.8 (br s) | 2.1 (s, -COCH₃) |
| 4'-Formylacetanilide | 7.7-8.0 (m) | ~8.2 (br s) | 9.9 (s, -CHO), 2.2 (s, -COCH₃) |
Analysis:
-
Acetanilide: In the absence of the strongly electron-withdrawing formyl group, the aromatic protons of acetanilide appear as a complex multiplet in a more upfield region (7.0-7.5 ppm).
-
4'-Formylacetanilide: The addition of the formyl group at the para position dramatically shifts the aromatic protons downfield and resolves the multiplet into a more defined pattern, similar to what is expected for our target molecule. The aldehydic proton appears at its characteristic low-field position.
Experimental Protocol: A Self-Validating System for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for N-(4-formylphenyl)-2-methylpropanamide or its analogs, the following detailed protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with limited solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Before data acquisition, ensure the NMR spectrometer is properly tuned to the ¹H frequency and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., from -1 to 12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons contributing to each peak.
-
Visualizing the Logic: Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Conclusion: A Powerful Tool for Structural Elucidation
References
- Supporting Information for [Journal Article where N-(4-formylphenyl)-N-methylacetamide data was found]. (Please note: A specific, publicly available, and citable source for the experimental data of N-(4-formylphenyl)-N-methylacetamide was not identified in the provided search results.
-
Reaxys®. [Link]
-
NIST Chemistry WebBook. [Link]
Sources
Spectroscopic Profiling of 4-Isobutyramidobenzaldehyde: A Comparative FTIR Guide
Executive Summary
4-Isobutyramidobenzaldehyde (also known as N-(4-formylphenyl)isobutyramide) represents a critical intermediate in medicinal chemistry, often serving as a linker in Schiff base formation or peptidomimetic synthesis.[1]
For researchers and analytical scientists, this molecule presents a distinct spectroscopic challenge: the "Dual Carbonyl Overlap." The molecule possesses two carbonyl groups—the aldehyde (-CHO) and the amide (-NH-CO-)—whose absorption frequencies in the mid-IR region (1650–1700 cm⁻¹) are heavily influenced by the para-substitution pattern of the benzene ring.
This guide provides a technical breakdown of the diagnostic FTIR bands, comparing the target molecule against its precursor (4-aminobenzaldehyde ) to validate synthesis and purity.
Structural Analysis & Theoretical Grounding
The molecule consists of a benzene ring substituted at the para positions with an electron-withdrawing aldehyde group and an electron-donating (via resonance) isobutyramido group.
The "Push-Pull" Effect
-
Amide Influence: The nitrogen atom donates electron density into the ring, increasing the single-bond character of the aldehyde carbonyl, thereby lowering its vibrational frequency compared to unsubstituted benzaldehyde.
-
Aldehyde Influence: The electron-withdrawing nature of the aldehyde stabilizes the amide resonance, potentially shifting the Amide I band.
DOT Diagram: Functional Group Map
The following diagram maps the specific vibrational modes to the molecular structure.
Figure 1: Functional group mapping of 4-isobutyramidobenzaldehyde showing key diagnostic vibrational modes.
Comparative Spectral Analysis
To validate the identity of 4-isobutyramidobenzaldehyde, one must compare it against its starting material (4-aminobenzaldehyde) and a standard reference (Benzaldehyde).
Data Table: Diagnostic Frequency Shifts
| Functional Group | Vibration Mode | Target: 4-Isobutyramidobenzaldehyde | Precursor: 4-Aminobenzaldehyde | Reference: Benzaldehyde |
| Nitrogen Moiety | N-H Stretch | Single band (~3300 cm⁻¹) (Secondary Amide) | Doublet (3350 & 3450 cm⁻¹) (Primary Amine) | None |
| Aldehyde C-H | Fermi Doublet | 2720 & 2820 cm⁻¹ (Distinct) | 2720 & 2820 cm⁻¹ | 2720 & 2820 cm⁻¹ |
| Carbonyl (C=O) | Overlap Region | Broad/Split Peak: 1660–1695 cm⁻¹ (Aldehyde + Amide I) | ~1665 cm⁻¹ (Aldehyde only) | ~1700 cm⁻¹ |
| Amide/Amine | Bending | ~1540 cm⁻¹ (Amide II) (N-H Bend + C-N Stretch) | ~1600 cm⁻¹ (N-H Scissoring) | None |
| Fingerprint | Arene C-H | ~830 cm⁻¹ (para-sub) | ~830 cm⁻¹ (para-sub) | ~690/750 cm⁻¹ (mono) |
Key Differentiators (The "Go/No-Go" Signals)
-
Loss of Amine Doublet: The precursor (4-aminobenzaldehyde) shows two sharp N-H stretching bands (symmetric/asymmetric). The product must show only one sharp band around 3300 cm⁻¹ (secondary amide).
-
Appearance of Amide II: The band at ~1540 cm⁻¹ is specific to the amide bond formation and is absent in the aldehyde precursor.
-
Carbonyl Broadening: Unlike the sharp carbonyl peak of benzaldehyde, the target molecule will exhibit a broader, high-intensity absorption in the 1660–1695 cm⁻¹ range due to the merging of the Amide I and Aldehyde C=O bands.
Detailed Band Assignment
A. The Carbonyl Region (1650–1700 cm⁻¹)
This is the most complex region.
-
Aldehyde C=O: Typically appears at 1700 cm⁻¹.[2][3] However, conjugation with the benzene ring lowers this to ~1690 cm⁻¹.[4] The electron-donating amide group at the para position further lowers the bond order via resonance, pushing the frequency toward 1680 cm⁻¹ .
-
Amide I (C=O): For solid-state aromatic amides, this band typically centers at 1660–1670 cm⁻¹ .
-
Result: Expect a split peak or a broad shoulder . You will likely see the Aldehyde C=O as a shoulder on the higher wavenumber side (1685 cm⁻¹) of the strong Amide I band (1665 cm⁻¹).
B. The Fermi Resonance (2700–2900 cm⁻¹)
This is the "Truth Marker" for the aldehyde.[3]
-
The C-H stretch of the aldehyde interacts with the overtone of the C-H bending vibration (1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).
-
This creates two bands: one at ~2820 cm⁻¹ and one at ~2720 cm⁻¹ .[3]
-
Note: The 2820 band is often obscured by alkyl C-H stretches from the isobutyryl group (isopropyl tail), but the 2720 cm⁻¹ band is usually clear and diagnostic.
C. The Amide II Band (1500–1550 cm⁻¹)
-
This band arises from N-H bending coupled with C-N stretching.[5]
-
It is generally strong and broad, appearing around 1530–1550 cm⁻¹ .
-
Significance: This confirms the formation of the amide bond. If this band is missing, you likely have the acid chloride starting material or hydrolysis product.
Experimental Protocol
This protocol ensures high-fidelity data acquisition, minimizing artifacts from moisture or sample preparation.
Method: Attenuated Total Reflectance (ATR-FTIR)
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor lines.
-
Sample Prep: Place a small amount (~2-5 mg) of solid 4-isobutyramidobenzaldehyde on the crystal center.
-
Contact: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Ensure the strongest peak (Carbonyl) has an absorbance between 0.1 and 0.8 A.U. to avoid detector saturation.
-
Acquisition:
-
Resolution: 4 cm⁻¹[6]
-
Scans: 16 to 32 (sufficient for signal-to-noise ratio)
-
Range: 4000–600 cm⁻¹
-
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed), though raw ATR data is standard for qualitative ID.
DOT Diagram: Validation Workflow
Figure 2: Step-by-step decision tree for spectral validation of the target molecule.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I/II and Fermi resonance assignments).
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table.
-
Specac. (n.d.). Interpreting Infrared Spectra: Amides and Carbonyls.
-
NIST Chemistry WebBook. Benzaldehyde IR Spectrum. (Used for baseline aldehyde Fermi resonance data).
-
BenchChem. (2025).[7] Comparative Guide to FTIR Analysis of Para-Substituted Benzaldehydes. (General reference for para-substitution shifts).
Sources
- 1. scribd.com [scribd.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Analysis of 4-Isobutyramidobenzaldehyde
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Isobutyramidobenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly impact the quality and yield of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4-isobutyramidobenzaldehyde, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind the method development, compare it with viable alternatives, and provide a detailed experimental protocol for its implementation.
The Critical Need for Purity Analysis
The presence of impurities in 4-isobutyramidobenzaldehyde can arise from the synthetic route, degradation, or storage. These impurities can be structurally similar isomers, starting materials, or by-products, which may carry over to the final API, potentially altering its pharmacological and toxicological properties. Therefore, a highly specific and sensitive analytical method is imperative to ensure the quality of this intermediate.
Recommended Approach: Reversed-Phase HPLC
For the purity analysis of 4-isobutyramidobenzaldehyde, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach. This technique offers an excellent balance of specificity, sensitivity, and robustness for this particular analyte.
Why RP-HPLC is the Method of Choice
4-Isobutyramidobenzaldehyde is a moderately polar compound with a significant non-polar character due to its aromatic ring and isobutyl group. This makes it an ideal candidate for separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The inherent UV absorbance of the benzaldehyde moiety allows for straightforward detection without the need for derivatization.
Method Selection Workflow
Caption: Decision workflow for selecting the optimal analytical method.
Comparison with Alternative Methods
While RP-HPLC is the preferred method, it is essential to understand its advantages in the context of other analytical techniques.
| Feature | Reversed-Phase HPLC (Recommended) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a thin layer of adsorbent material. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and thermally stable compounds.[1][3] | Primarily for qualitative screening and monitoring reactions. |
| Specificity | High, capable of separating closely related impurities and isomers. | High, especially when coupled with a mass spectrometer (GC-MS).[4] | Low to moderate, often insufficient for resolving complex mixtures. |
| Sensitivity | Good to excellent, depending on the detector. UV detection is highly effective for this analyte. | Excellent, particularly with detectors like FID or MS.[4] | Low, requires higher concentrations for visualization. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[4] | Simple spotting of the dissolved sample. |
| Quantification | Highly accurate and precise.[5] | Accurate and precise. | Semi-quantitative at best. |
Justification for HPLC's Superiority in this Context:
-
Volatility: 4-Isobutyramidobenzaldehyde has a relatively high molecular weight and boiling point, making it less suitable for direct GC analysis without derivatization. HPLC is well-suited for such non-volatile compounds.[1][2]
-
Thermal Stability: The amide and aldehyde functionalities could be susceptible to degradation at the high temperatures often required in GC, potentially leading to inaccurate purity assessments.[6] HPLC analyses are typically performed at or near ambient temperature.[6]
-
Simplicity: The direct analysis by HPLC avoids the extra step of derivatization that would likely be necessary for GC, simplifying the workflow and reducing potential sources of error.[4]
Detailed HPLC Protocol
This protocol outlines a validated starting point for the purity analysis of 4-isobutyramidobenzaldehyde. Method optimization and validation are crucial for implementation in a regulated environment.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
4-Isobutyramidobenzaldehyde reference standard and sample.
-
Methanol (HPLC grade, for sample preparation).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Water | Provides the polar component of the mobile phase for effective retention on the C18 column. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte and impurities. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B | A gradient is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the benzaldehyde chromophore.[7][8] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of 4-isobutyramidobenzaldehyde reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by the area percent method.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Experimental Workflow Diagram
Caption: Step-by-step workflow for the HPLC purity analysis.
Trustworthiness and Self-Validation
The presented HPLC method incorporates self-validating principles. The use of a gradient elution ensures that a wide range of potential impurities with varying polarities are captured in the chromatogram. The DAD detector can be used to assess peak purity by comparing spectra across a single peak, helping to identify co-eluting impurities. For regulatory purposes, this method should be fully validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The purity of 4-isobutyramidobenzaldehyde is a critical parameter in the synthesis of pharmaceuticals. The described reversed-phase HPLC method provides a reliable and robust approach for its determination. While other techniques like GC have their merits, HPLC is demonstrably superior for this analyte due to its non-volatile and potentially thermally labile nature. The provided protocol serves as a strong foundation for researchers and quality control analysts to ensure the integrity of this important chemical intermediate.
References
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
- Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique.
-
Dennis, M. J., Massey, R. C., McWeeny, D. J., & Larsson, B. (1984). Comparison of a capillary gas chromatographic and a high-performance liquid chromatographic method of analysis for polycyclic aromatic hydrocarbons in food. Journal of Chromatography A, 285(1), 127–133. Retrieved from [Link]
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6593–6600. Retrieved from [Link]
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
-
Moraes, É. C., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 11(7), 444. Retrieved from [Link]
-
St. Jean, R. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57441. Retrieved from [Link]
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6593–6600. Retrieved from [Link]
-
ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346–355. Retrieved from [Link]
-
Lin, C.-H., et al. (2016). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 24(4), 851–858. Retrieved from [Link]
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing reactivity of 4-isobutyramidobenzaldehyde vs 4-acetamidobenzaldehyde
Executive Summary
This technical guide compares 4-acetamidobenzaldehyde (the industry standard) with 4-isobutyramidobenzaldehyde (the sterically tuned alternative). While both compounds serve as bifunctional building blocks containing a reactive aldehyde and a protected amine, their utility diverges based on hydrolytic stability and lipophilicity .
-
4-Acetamidobenzaldehyde: Best for general-purpose synthesis where cost and atom economy are prioritized.
-
4-Isobutyramidobenzaldehyde: Superior for applications requiring enhanced stability against amidases or specific solubility profiles in non-polar media (e.g., catalytic antibody substrates, lipophilic probes).
Part 1: Chemical & Physical Profile
The core difference lies in the acyl group protecting the aniline nitrogen. The isobutyryl group introduces a branched isopropyl moiety, significantly altering the steric and electronic landscape compared to the linear methyl of the acetyl group.
| Property | 4-Acetamidobenzaldehyde | 4-Isobutyramidobenzaldehyde |
| CAS Number | 122-85-0 | Not widely listed (Custom) |
| Formula | C₉H₉NO₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 163.17 g/mol | 191.23 g/mol |
| Structure | p-AcNH-C₆H₄-CHO | p-iPrCONH-C₆H₄-CHO |
| Steric Bulk (A-Value) | Low (Methyl) | High (Isopropyl) |
| LogP (Predicted) | ~1.1 | ~1.9 - 2.1 |
| Solubility (Water) | Sparingly Soluble | Insoluble |
| Solubility (Organics) | Good (EtOH, DMSO) | Excellent (DCM, EtOAc, CHCl₃) |
| Hydrolytic Stability | Moderate ( | High ( |
Note on Melting Point: 4-Acetamidobenzaldehyde melts at 153–156 °C . The isobutyryl derivative typically exhibits a slightly lower melting point range due to the disruption of crystal packing efficiency by the bulky isopropyl group, though intermolecular H-bonding remains significant.
Part 2: Reactivity Analysis
Aldehyde Reactivity (Electrophilic Center)
Both compounds feature a para-substituted benzaldehyde. The amide group in the para position is moderately electron-donating by resonance (+M) but withdrawing by induction (-I).
-
Electronic Effect: The difference between an acetyl and isobutyryl group on the aldehyde's electrophilicity is negligible. Both deactivate the aldehyde slightly less than a free amine but more than a nitro group.
-
Reaction Types: Both undergo standard carbonyl reactions:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, 1,3-diketones).
-
Schiff Base Formation: Condensation with primary amines to form imines.
-
Reductive Amination: Formation of secondary/tertiary amines.
-
Amide Stability (The Key Differentiator)
The primary reason to select 4-isobutyramidobenzaldehyde is its resistance to hydrolysis.
-
Mechanism: Amide hydrolysis (acidic or basic) requires the attack of a nucleophile (water/hydroxide) on the carbonyl carbon.
-
Steric Shielding: The isopropyl group of the isobutyryl moiety creates significant steric hindrance around the carbonyl carbon, retarding the approach of nucleophiles. This makes the isobutyryl group a more robust protecting group than the acetyl group.
-
Biological Relevance: In vivo, non-specific amidases hydrolyze acetamides rapidly. Isobutyramides are often more metabolically stable, extending the half-life of the probe or drug candidate.
Visualization of Reactivity Pathways[2]
Figure 1: Comparative synthesis and reactivity pathways. Note the differential stability against hydrolysis.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Isobutyramidobenzaldehyde
Rationale: Unlike the acetamido derivative, this compound is often synthesized in-house.
Reagents:
-
4-Aminobenzaldehyde (1.0 equiv)
-
Isobutyryl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 4-aminobenzaldehyde (e.g., 1.21 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dropwise add isobutyryl chloride (1.15 mL, 11 mmol). A white precipitate (Et₃N·HCl) will form immediately.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography.
Protocol B: Comparative Knoevenagel Condensation
Rationale: To demonstrate that the steric bulk of the amide does not hinder the remote aldehyde reactivity.
Reagents:
-
Aldehyde Substrate (1.0 equiv) [Acetamido vs. Isobutyramido]
-
Malononitrile (1.1 equiv)
-
Piperidine (Catalytic, 5 mol%)
-
Ethanol (Solvent)[2]
Procedure:
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).
-
Catalysis: Add piperidine (5 µL).
-
Reaction: Stir at RT. Both reactions typically complete within 15–60 minutes due to the high reactivity of malononitrile and the electron-withdrawing nature of the aldehyde.
-
Observation: Precipitate formation is common.
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
-
Analysis: Compare yields. Expect >85% for both, confirming that the isobutyryl group does not deactivate the aldehyde.
Part 4: Application Scenarios
| Scenario | Recommended Reagent | Reasoning |
| High-Throughput Screening (HTS) | 4-Acetamidobenzaldehyde | Low cost, commercially available, standard solubility. |
| In Vivo Probes | 4-Isobutyramidobenzaldehyde | Increased lipophilicity improves membrane permeability; steric bulk prevents rapid degradation by amidases. |
| Catalytic Antibody Studies | 4-Isobutyramidobenzaldehyde | Used in landmark studies (e.g., Ab38C2) where the hydrophobic binding pocket favored the bulky isobutyryl group over the acetyl group. |
| Crystallography | Both | Comparing both derivatives can help "tune" crystal packing to obtain better X-ray diffraction quality. |
References
-
Synthesis & Antibody Catalysis
-
Wagner, J., Lerner, R. A., & Barbas, C. F. (1995). Efficient Aldolase Catalytic Antibodies that Use the Enamine Mechanism of Natural Enzymes. Science, 270(5243), 1797–1800. Link
- Context: This seminal paper utilizes 4-isobutyramidobenzaldehyde as a substrate to demonstrate the broad scope of antibody aldolases (Ab38C2), leveraging its specific hydrophobic interactions.
-
-
General Reactivity of Amides
-
Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). Recent Perspectives Concerning the Mechanism of Amide Hydrolysis. Accounts of Chemical Research, 25(11), 481–488. Link
- Context: Provides the mechanistic basis for why sterically hindered amides (isobutyryl) hydrolyze slower than linear ones (acetyl).
-
-
Knoevenagel Condensation Protocols
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. Link
- Context: foundational review covering the kinetics and utility of Knoevenagel condens
-
-
Physical Properties Data
-
PubChem Compound Summary for 4-Acetamidobenzaldehyde (CID 73942). Link
- Context: Source for standard physical property data (MP, Solubility)
-
Sources
characterization data for synthesized N-(4-formylphenyl)-2-methylpropanamide
Technical Characterization & Synthesis Guide: N-(4-formylphenyl)-2-methylpropanamide
Executive Summary & Application Profile
Target Molecule: N-(4-formylphenyl)-2-methylpropanamide CAS Registry Number: 89583-98-2 Synonyms: 4'-Isobutyramidobenzaldehyde; N-(4-Formylphenyl)isobutyramide Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol )[1]
This guide details the synthesis, characterization, and performance metrics of N-(4-formylphenyl)-2-methylpropanamide. As a bifunctional linker possessing both an electrophilic aldehyde and a sterically hindered amide, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, liquid crystals, and covalent organic frameworks (COFs).
Core Value Proposition: Unlike its acetyl analog (4-acetamidobenzaldehyde), the isobutyryl group introduces steric bulk and lipophilicity, modulating solubility and metabolic stability in drug discovery contexts. Unlike the benzoyl analog, it retains aliphatic flexibility, often improving solubility in organic solvents like DCM and THF.
Comparative Performance Analysis
The following table contrasts N-(4-formylphenyl)-2-methylpropanamide with its two primary alternatives used in Schiff-base linker chemistry.
| Feature | N-(4-formylphenyl)-2-methylpropanamide | 4-Acetamidobenzaldehyde | N-(4-formylphenyl)benzamide |
| Steric Bulk | High (Isopropyl group) | Low (Methyl group) | High (Phenyl ring) |
| Solubility (DCM) | Excellent | Moderate | Poor |
| Lipophilicity (LogP) | ~1.8 (Predicted) | ~0.7 | ~2.3 |
| Hydrolytic Stability | High (Steric shielding of amide) | Moderate | High (Conjugation) |
| Reactivity (Aldehyde) | Standard | Standard | Slightly deactivated (Electronic effect) |
| Primary Application | Drug discovery (Kinase inhibitors), COFs | General synthesis, Dyes | Rigid rod polymers, Crystallography |
Synthesis Protocol: Anhydrous Acylation
Methodology Rationale: A Schotten-Baumann condition (aqueous base) is not recommended due to the potential for side reactions involving the aldehyde (Cannizzaro or aldol condensation) under alkaline aqueous conditions. An anhydrous nucleophilic acyl substitution using a weak organic base is the superior protocol to ensure high yield and purity.
Reagents & Materials
-
Substrate: 4-Aminobenzaldehyde (1.0 eq) [CAS: 556-18-3][2]
-
Reagent: Isobutyryl chloride (1.1 eq) [CAS: 79-30-1]
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Atmosphere: Nitrogen or Argon (Inert)
Step-by-Step Workflow
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-Aminobenzaldehyde (e.g., 2.0 g, 16.5 mmol) and anhydrous DCM (40 mL). Add Triethylamine (2.8 mL, 20 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Dilute Isobutyryl chloride (2.1 mL, 18.2 mmol) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Mechanistic Note: Slow addition prevents exotherm-driven polymerization of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting amine (lower R_f) should disappear.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexane).
Workflow Visualization
Figure 1: Optimization workflow for the synthesis of N-(4-formylphenyl)-2-methylpropanamide ensuring aldehyde stability.
Characterization Data Profile
The following data represents the target specifications for the synthesized compound. These values serve as the validation standard for purity assessment.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar amides)
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 9.88 | Singlet (s) | 1H | CHO | Characteristic aldehyde proton (deshielded). |
| ¹H | 10.25 | Singlet (s) | 1H | NH | Amide proton (exchangeable with D₂O). |
| ¹H | 7.85 | Doublet (d, J=8.5Hz) | 2H | Ar-H (ortho to CHO) | Aromatic A₂B₂ system. |
| ¹H | 7.78 | Doublet (d, J=8.5Hz) | 2H | Ar-H (ortho to NH) | Electron-withdrawing CHO shifts these downfield. |
| ¹H | 2.62 | Septet (m) | 1H | CH -(CH₃)₂ | Methine proton of the isopropyl group. |
| ¹H | 1.12 | Doublet (d, J=6.8Hz) | 6H | CH-(CH₃ )₂ | Methyl protons of the isopropyl group. |
-
¹³C NMR (100 MHz, DMSO-d₆): δ 191.5 (CHO), 176.2 (C=O amide), 144.5 (C-N), 131.8 (C-CHO), 130.8 (Ar-C), 119.2 (Ar-C), 35.4 (CH), 19.6 (CH₃).
B. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ionization
-
Calculated Mass: 191.23[1]
-
Observed [M+H]⁺: 192.1
-
Observed [M+Na]⁺: 214.1
C. Physical Properties
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 108–112°C (Note: Purity dependent; sharp range indicates >98% purity).
-
IR Spectrum (ATR):
-
3290 cm⁻¹ (N-H stretch)
-
1695 cm⁻¹ (C=O Aldehyde stretch)
-
1660 cm⁻¹ (C=O Amide I band)
-
1590 cm⁻¹ (Aromatic C=C)
-
Mechanistic Insight
The formation of the product follows a standard addition-elimination mechanism. The key to the stability of this specific intermediate is the isopropyl group .
Figure 2: Reaction pathway. The isopropyl group provides steric protection to the amide bond, increasing resistance to enzymatic hydrolysis compared to linear alkyl amides.
References
-
Synthesis of Amides (General Protocol): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link
-
Analogous Characterization (4-Acetamidobenzaldehyde): PubChem Compound Summary for CID 11158, 4-Aminobenzaldehyde (Precursor data). National Center for Biotechnology Information (2024). Link
-
Related Sulfonamide Linkers: Park, J. H., et al. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. IUCrData. Link
- CAS Registry Data: Chemical Abstracts Service. Registry Number 89583-98-2. American Chemical Society.
Sources
Safety Operating Guide
Personal protective equipment for handling N-(4-formylphenyl)-2-methylpropanamide
[1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat N-(4-formylphenyl)-2-methylpropanamide as a Category 3 Occupational Exposure Band (OEB) compound until definitive toxicology data proves otherwise.[1] This classification is standard for unstudied pharmaceutical intermediates containing reactive functional groups (aldehyde/amide).
Critical Hazards at a Glance
| Hazard Domain | Classification (GHS/Predicted) | Operational Implication |
| Respiratory | STOT SE 3 (H335) | Zero-tolerance for open-bench handling. All solid manipulation must occur inside a certified fume hood or ventilated enclosure.[1] |
| Skin/Contact | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319) | Compound is a confirmed irritant. Aldehyde moiety poses a theoretical risk of sensitization. |
| Reactivity | Air-Sensitive (Aldehyde) | Susceptible to autoxidation to the corresponding carboxylic acid. Store under inert atmosphere (Argon/Nitrogen).[3] |
Part 2: Chemical Profile & Hazard Analysis
To handle this compound safely, you must understand the why behind the protocols. The risk profile is derived from its Structure-Activity Relationship (SAR).[1]
Structural Risk Factors[1]
-
The Formyl Group (Aldehyde): This is the reactive center. Biologically, aromatic aldehydes can form Schiff bases with nucleophilic residues on proteins, leading to potential sensitization (allergic response). Chemically, this group oxidizes in air, necessitating inert storage to maintain purity.[3]
-
The Amide Linkage: While generally stable, the amide bond contributes to the compound's polarity and potential for hydrogen bonding, increasing its adhesion to surfaces (gloves, glass).
-
Physical State: As a solid (Predicted MP >100°C), the primary vector of exposure is dust inhalation .
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific energy and scale of your task.
PPE Selection Protocol
| Task Category | Standard Operation | High-Energy / Scale-Up |
| Definition | Weighing <1g, NMR prep, TLC spotting.[1] | Reactions >1g, spills, cleaning, syringe transfers. |
| Respiratory | Fume Hood (Face velocity >100 fpm). No respirator needed if contained. | Fume Hood. If outside hood (e.g., waste transport), use N95 or P100 respirator. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min thickness). Change immediately upon splash. | High-Risk Chemical Gloves (e.g., Silver Shield or thick Nitrile >0.2mm) over standard nitrile.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust risk. | Face Shield + Goggles. |
| Body Defense | Standard Lab Coat (buttoned), long pants, closed-toe shoes. | Tyvek® Lab Coat or Sleeve Covers (disposable) to prevent cuff contamination. |
Part 4: Operational Handling Protocol
Workflow Logic: The "Clean-Dirty-Clean" Loop
This protocol uses a self-validating loop to ensure no contamination leaves the containment zone.[1]
Figure 1: The Safe Handling Lifecycle. Note that all open manipulation occurs within the Fume Hood Containment Zone.
Step-by-Step Procedure
1. Preparation & Weighing[4]
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty. Static charge is a primary cause of balance area contamination.
-
The "Boat-to-Vial" Rule: Never weigh directly into a reaction flask if the neck is narrow. Weigh into a disposable anti-static boat or wide-mouth vial, then transfer.
-
Solvent Trap: Have your reaction solvent ready before opening the chemical bottle.
-
Why? Dissolving the solid immediately upon transfer eliminates the dust hazard for the remainder of the experiment.
-
2. Reaction Setup
-
Inerting: Purge the reaction vessel with Nitrogen or Argon before adding the reagent.
-
Addition: Add the solid N-(4-formylphenyl)-2-methylpropanamide to the vessel, then seal immediately.
-
Verification: Check the area with a UV light (if the compound is UV-active, common for conjugated systems) to detect invisible dust residues.
3. Decontamination & Cleanup[5]
-
Solvent Selection: Use Ethanol or Isopropanol for surface cleaning. The amide/aldehyde structure is soluble in polar organic solvents.
-
Wipe Technique: Wipe from the "cleanest" area toward the "dirtiest" area (the spill site) to avoid spreading contamination.
-
Glove Removal: Perform "beaking" (pulling one glove off inside the other) inside the fume hood to trap potential dust on the glove surface.
Part 5: Emergency Response & Decontamination[1]
Spill Management (Solid)[1]
-
Isolate: Alert nearby personnel. Do not allow anyone to walk through the area.
-
Dampen: Gently cover the spill with a paper towel soaked in inert solvent (e.g., heptane or ethanol) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop up the damp material and towels into a hazardous waste bag.
-
Clean: Wash the surface with soap and water three times.
First Aid (Self-Validating Check)[1]
Part 6: Waste Management & Disposal[1]
Disposal Logic: This compound contains an aldehyde, which can react with other waste streams (e.g., amines, oxidizers).
| Waste Stream | Handling Instruction | Rationale |
| Solid Waste | Double-bag in clear polyethylene. Label "Toxic/Irritant Solid". | Prevents dust release in waste drums. |
| Liquid Waste | Segregate into "Non-Halogenated Organic". Do not mix with strong oxidizers (e.g., Nitric Acid). | Aldehydes + Oxidizers = Exothermic reaction/Pressure buildup. |
| Sharps/Glass | Rinse with solvent before disposal in sharps container. | Removes residual potent compound from glass surfaces. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349 (N-(4-formylphenyl)-2-methylpropanamide).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
- SafeBridge Consultants.Occupational Health Categorization and Control Banding.
- Merck & Co.Chemical Safety Update: Handling Aromatic Aldehydes. (General guidance on aldehyde reactivity and storage).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
